![molecular formula C14H22N2 B1311471 N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine CAS No. 868755-58-2](/img/structure/B1311471.png)

N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

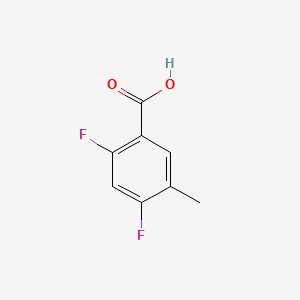

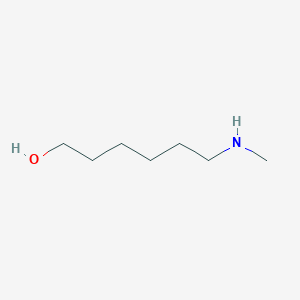

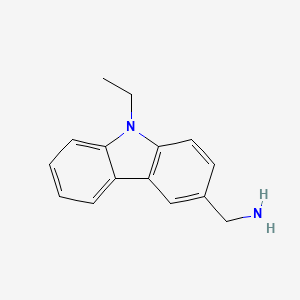

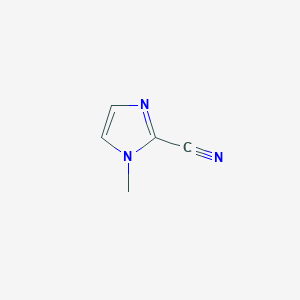

“N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine is crucial to its inhibitory effect .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine (Hexahydropyridine) is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Applications De Recherche Scientifique

Applications in Organic Synthesis and Catalysis

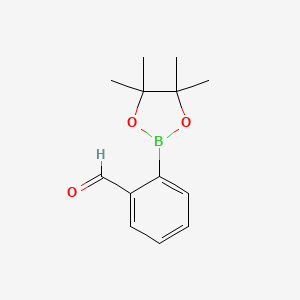

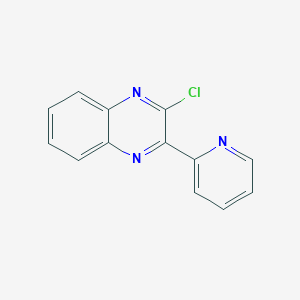

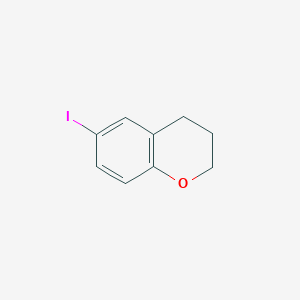

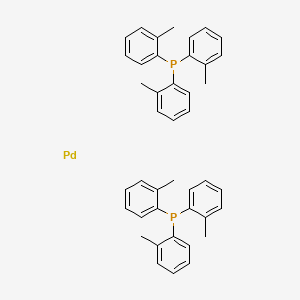

One significant application of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine derivatives is in the field of organic synthesis, particularly in C-N bond-forming cross-coupling reactions. These reactions are pivotal in creating complex organic molecules. A review by Kantam et al. (2013) discusses recyclable copper catalyst systems for C-N bond formation using aryl halides and arylboronic acids. The review highlights the role of various amines, including benzylamines and piperidine, in these catalytic processes. The development of recyclable catalyst systems represents an important advancement for commercial exploitation and environmental sustainability in organic synthesis (Kantam, M., Reddy, C. V., Srinivas, P., Bhargava, S., & Bhargava, S., 2013).

Role in Synthesis of N-heterocycles

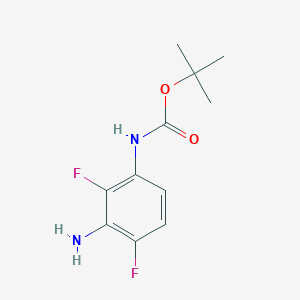

Derivatives of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine are also employed in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and natural products. Philip et al. (2020) provided an overview of the use of tert-butanesulfinamide in asymmetric synthesis of N-heterocycles via sulfinimines, covering literature from 2010-2020. This methodology facilitates access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, underlying the versatility and significance of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine derivatives in medicinal chemistry (Philip, R., Radhika, S., Saranya, P., & Anilkumar, G., 2020).

Potential in Developing Novel CNS Acting Drugs

The structural motif of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine derivatives aligns with the functional chemical groups identified as potential leads for the synthesis of central nervous system (CNS) acting drugs. Saganuwan (2017) discusses various heterocycles with nitrogen, such as piperidine, as potential CNS effectors, highlighting the importance of these structures in developing treatments for CNS disorders. This underscores the potential of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine derivatives in contributing to novel therapeutic agents for CNS disorders (Saganuwan, S., 2017).

Safety And Hazards

Orientations Futures

Piperidine and its derivatives have a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

N-methyl-1-[3-(piperidin-1-ylmethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-11-13-6-5-7-14(10-13)12-16-8-3-2-4-9-16/h5-7,10,15H,2-4,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGCSPRVKJDWBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)CN2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428756 |

Source

|

| Record name | N-Methyl-1-{3-[(piperidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine | |

CAS RN |

868755-58-2 |

Source

|

| Record name | N-Methyl-1-{3-[(piperidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)

![8-Methylene-1,4-dioxaspiro[4.5]decane](/img/structure/B1311411.png)